
4-Methoxy-1,2-bis(trimethylsilyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1,2-bis(trimethylsilyl)benzene is an organic compound characterized by the presence of methoxy and trimethylsilyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-bis(trimethylsilyl)benzene typically involves the reaction of 4-methoxybenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Methoxybenzene+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methoxy-1,2-bis(trimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a hydroxy derivative.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenol.
Substitution: Formation of various derivatives depending on the substituent introduced.
科学研究应用
4-Methoxy-1,2-bis(trimethylsilyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in the development of new materials and catalysts.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-Methoxy-1,2-bis(trimethylsilyl)benzene involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable. This stability allows it to act as a protecting group in organic synthesis, temporarily shielding reactive sites on molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
- 1,4-Bis(trimethylsilyl)benzene
- 1,2-Bis(trimethylsilyl)benzene
- 4-Methoxy-1,3-bis(trimethylsilyl)benzene
Uniqueness
4-Methoxy-1,2-bis(trimethylsilyl)benzene is unique due to the specific positioning of the methoxy and trimethylsilyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both electron-donating (methoxy) and sterically bulky (trimethylsilyl) groups makes it a versatile compound in various chemical transformations and applications.
属性
分子式 |
C13H24OSi2 |
|---|---|
分子量 |
252.50 g/mol |
IUPAC 名称 |
(4-methoxy-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H24OSi2/c1-14-11-8-9-12(15(2,3)4)13(10-11)16(5,6)7/h8-10H,1-7H3 |
InChI 键 |
MCJBEMYTZWQVSI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
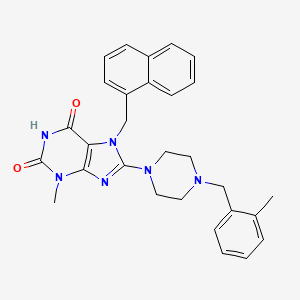
![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
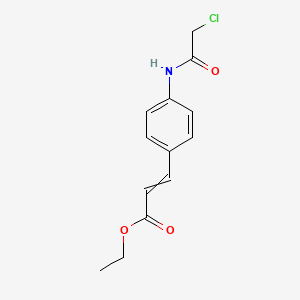
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)
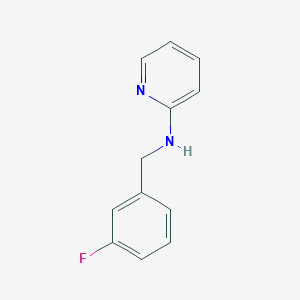
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
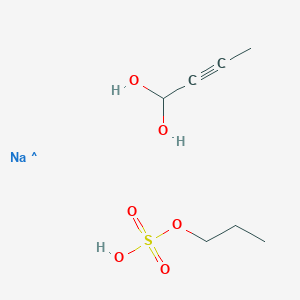

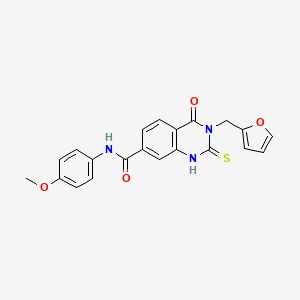
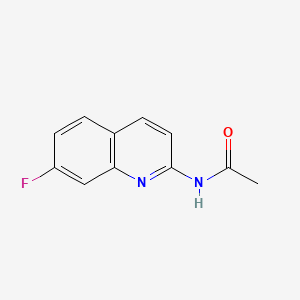

![D-Aspartic acid, N-[[5-[5-(aMinoiMinoMethyl)-1H-benziMidazol-2-yl]-5'-(aMinosulfonyl)-2',6-dihydroxy[1,1'-biphenyl]-3-yl]acetyl]-(9CI)](/img/structure/B14114152.png)
